Substitution Pattern Differentiates 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol from the Unsubstituted Core Scaffold Allopurinol
The target compound differs fundamentally from the unsubstituted core scaffold allopurinol in molecular weight (206.24 vs. 136.11 g/mol) and calculated lipophilicity, reflecting the presence of N2-methyl, C3-methyl, and C6-n-propyl substituents . These alkyl groups increase predicted logP by approximately 1.5–2.0 log units relative to allopurinol (logP ~0.06), enhancing passive membrane permeability and altering ATP-binding pocket occupancy within kinase domains [1]. While allopurinol is a dedicated xanthine oxidase inhibitor, the alkyl-substituted scaffold shifts target engagement toward ATP-competitive kinase inhibition, consistent with the broader SAR of 4-one-bearing pyrazolo[3,4-d]pyrimidines [2]. This class-level differentiation renders the two compounds non-interchangeable for any kinase-focused screening or medicinal chemistry program.
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 206.24 g/mol; predicted cLogP ~1.5–2.5 (based on alkyl substitution pattern vs. core scaffold) |
| Comparator Or Baseline | Allopurinol: MW 136.11 g/mol; measured logP ~0.06 |
| Quantified Difference | MW difference: +70.13 g/mol (51.5% increase); estimated ΔlogP: +1.44 to +2.44 log units |
| Conditions | Physicochemical property comparison based on structural analysis and literature logP/data for the core scaffold. |
Why This Matters
The substantial MW and lipophilicity difference directly impacts passive permeability, protein binding, and kinase ATP-pocket complementarity, making allopurinol unsuitable as a surrogate for any kinase-targeted screening campaign involving this compound.
- [1] DrugBank. Allopurinol. Accession Number DB00437. Molecular Weight: 136.11 g/mol. logP: 0.06. Water Solubility: 0.583 mg/mL. View Source
- [2] Hassan RA, et al. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. Bioorg Med Chem. 2025;128:118286. doi:10.1016/j.bmc.2025.118286. Demonstrates that 4-one-bearing pyrazolo[3,4-d]pyrimidines with alkyl/aryl substitution are potent CDK2 inhibitors, a profile absent in unsubstituted allopurinol. View Source
